- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)
N-(2-Methoxyphenyl)acetamide structure
Product Name:N-(2-Methoxyphenyl)acetamide
Numero CAS:93-26-5
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00026117
CID:34695
PubChem ID:87561721
Update Time:2025-08-04
N-(2-Methoxyphenyl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
-
- MDL: MFCD00026117
- Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- Chiave InChI: FGOFNVXHDGQVBG-UHFFFAOYSA-N
- Sorrisi: O=C(C)NC1C(OC)=CC=CC=1
- BRN: 2091808
Proprietà calcolate
- Massa esatta: 165.07900
- Massa monoisotopica: 165.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 1.1
- Superficie polare topologica: 38.3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1603 (rough estimate)
- Punto di fusione: 85.0 to 89.0 deg-C
- Punto di ebollizione: 303-305 °C(lit.)
- Punto di infiammabilità: 138
- Indice di rifrazione: 1.5839 (estimate)
- PSA: 38.33000
- LogP: 1.72660
- FEMA: 2768
N-(2-Methoxyphenyl)acetamide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: S26-S36
- RTECS:AE8280000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Tienilo ben chiuso. Conservare in luogo fresco e asciutto.
N-(2-Methoxyphenyl)acetamide Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
N-(2-Methoxyphenyl)acetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 500g |
¥1259.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 100g |
¥405.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 25g |
¥133.90 | 2023-09-01 | |
| Alichem | A019110716-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 97% | 500g |
$153.00 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |
o-Acetanisidide |
93-26-5 | ≥98% | 100g |
¥419.00 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485063-100G |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 95% | 100G |
¥328.46 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 5g |
¥176.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 100g |
¥1822.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 25g |
¥649.0 | 2022-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |
o-Acetanisidide |
93-26-5 | ≥98% | 25g |
¥139.00 | 2022-09-29 |
N-(2-Methoxyphenyl)acetamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux
Riferimento
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2, Chinese Journal of Chemistry, 2011, 29(5), 947-950
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Cyclopropenium ion catalysed Beckmann rearrangement, Chemical Communications (Cambridge, 2010, 46(31), 5808-5810
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols, Asian Journal of Chemistry, 2010, 22(4), 2554-2564
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt
Riferimento
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes, Journal of Molecular Structure, 2023, 1285,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C
1.2 5 min, 70 °C
Riferimento
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones, Synthesis, 2022, 54(18), 4095-4103
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Riferimento
- Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes, Synlett, 2018, 29(11), 1465-1468
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 20 min, rt
Riferimento
- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis, Chemistry - A European Journal, 2017, 23(29), 7031-7036
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux
Riferimento
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement, Synlett, 2010, (13), 2019-2023
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt
Riferimento
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
Riferimento
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light, Tetrahedron Letters, 2023, 114,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt
Riferimento
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light, Journal of Organic Chemistry, 2022, 87(18), 11958-11967
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C
Riferimento
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids, Synlett, 2008, (6), 908-910
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst, Journal of the American Chemical Society, 2005, 127(32), 11240-11241
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C
Riferimento
- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions, Molecular Catalysis, 2020, 493,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C
Riferimento
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines, Green Chemistry, 2013, 15(10), 2680-2684
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions, Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Riferimento
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Riferimento
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex, Journal of the American Chemical Society, 2002, 124(21), 6043-6048
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
Riferimento
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068
N-(2-Methoxyphenyl)acetamide Raw materials
- Ethanone,1-(2-methoxyphenyl)-, oxime
- Acetamide
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- 2-Bromoanisole
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
Numero d'ordine:A844490
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):386.0
Email:sales@amadischem.com
N-(2-Methoxyphenyl)acetamide Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
93-26-5 (N-(2-Methoxyphenyl)acetamide) Prodotti correlati
- 88380-47-6(Acetamide, N-(4-amino-2-hydroxy-5-methoxyphenyl)-)
- 6375-47-9(3-Amino-4-methoxyacetanilide)
- 64353-88-4(N-(5-Amino-2-methoxyphenyl)acetamide Hydrochloride Hydrate)
- 581-08-8(N-(2-Ethoxyphenyl)acetamide)
- 7475-00-5(Acetamide,N-[4-(dimethylamino)-2-methoxyphenyl]-)
- 24830-79-3(Acetamide, N-(4-amino-2,5-dimethoxyphenyl)-)
- 57039-61-9(N-3-(ethylamino)-4-methoxyphenylacetamide)
- 5329-15-7(N-(4-Amino-2-methoxyphenyl)acetamide hydrochloride)
- 3467-59-2(N-(2,5-Dimethoxyphenyl)acetamide)
- 23042-75-3(2',4'-Dimethoxyacetanilide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
Purezza:99%
Quantità:500g
Prezzo ($):386.0